REACTION_CXSMILES
|
[CH2:1]([OH:5])[CH2:2][C:3]#[CH:4].[CH2:6]([Li])CCC.Cl[C:12]([O:14][CH3:15])=[O:13].[NH4+].[Cl-].[CH2:18]1[CH2:22][O:21][CH2:20][CH2:19]1>>[O:5]1[CH2:6][CH2:4][CH2:3][CH2:2][CH:1]1[O:21][CH2:20][CH2:19][C:18]#[C:22][C:12]([O:14][CH3:15])=[O:13] |f:3.4|
|
Name
|
THPO-ether
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2.88 g
|
Type
|
reactant
|
Smiles
|
C(CC#C)O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
9.4 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
1.4 mL
|
Type
|
reactant
|
Smiles
|
ClC(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[NH4+].[Cl-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-75 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at this temperature for about 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The resulting mixture was stirred at about −75° C. for about 30 min
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
slowly warmed to about 25° C. in approximately 2 h
|
Duration
|
2 h
|
Type
|
EXTRACTION
|
Details
|
The organic material was extracted with hexanes/ether, approximately 1:1
|
Type
|
WASH
|
Details
|
The combined extracts were washed with brine
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
After removal of the solvent
|
Type
|
CUSTOM
|
Details
|
on a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
chromatographed on silica gel with hexanes/ethyl acetate, approximately 4:1
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
O1C(CCCC1)OCCC#CC(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.5 g | |
YIELD: PERCENTYIELD | 65% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |